

# "development of a monoclonal antibody for intrinsic factor immunoassay"

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## Compound of Interest

Compound Name: *Intrinsic factor*

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## Application Note: Monoclonal Antibody for Intrinsic Factor Immunoassay

Product Name: Anti-Human **Intrinsic Factor** Monoclonal Antibody (Clone: IFT-MAB1)

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### Introduction

**Intrinsic Factor** (IF) is a glycoprotein secreted by the parietal cells of the stomach that is essential for the absorption of vitamin B12 in the small intestine.[1] Autoantibodies against **intrinsic factor** can block the binding of vitamin B12 or prevent the absorption of the IF-B12 complex, leading to vitamin B12 deficiency and pernicious anemia.[1][2] The detection of these autoantibodies is a key diagnostic marker for pernicious anemia.[2] This document describes the development and characterization of a high-affinity monoclonal antibody, IFT-MAB1, for the specific detection of human **intrinsic factor** in immunoassays.

### Principle of the Immunoassay

The IFT-MAB1 antibody can be utilized to develop a quantitative sandwich ELISA for the detection of human **Intrinsic Factor**. In this assay, a capture antibody is coated onto a microplate well. The sample containing **intrinsic factor** is added, and the **intrinsic factor** binds to the capture antibody. The detection antibody, IFT-MAB1 conjugated to an enzyme like horseradish peroxidase (HRP), is then added. This detection antibody binds to a different

epitope on the captured **intrinsic factor**. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of **intrinsic factor** in the sample.

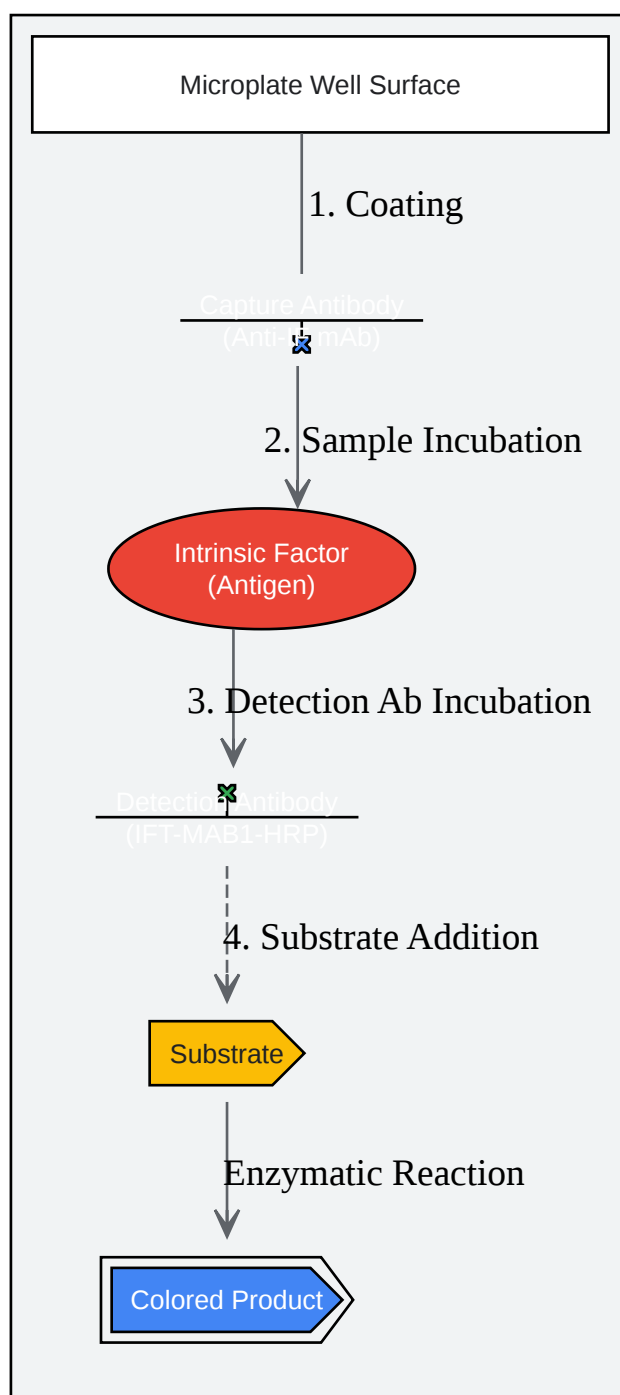


Diagram 1: Sandwich ELISA Principle for Intrinsic Factor Detection

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Caption: Diagram 1: Sandwich ELISA Principle for **Intrinsic Factor** Detection.

## Antibody Characteristics

The IFT-MAB1 antibody is a mouse monoclonal antibody generated using hybridoma technology.<sup>[3][4]</sup> It exhibits high specificity and affinity for human **intrinsic factor**.

Parameter	Specification
Clone	IFT-MAB1
Host	Mouse
Isotype	IgG1, kappa
Immunogen	Purified recombinant human intrinsic factor
Purity	>95% as determined by SDS-PAGE
Affinity (Kd)	~15 nM
Specificity	Human Intrinsic Factor

## Immunoassay Performance

The IFT-MAB1 antibody has been validated for use in a sandwich ELISA format. Performance characteristics were determined using recombinant human **intrinsic factor** standards.

Parameter	Result
Assay Range	0.5 - 50 ng/mL
Sensitivity	< 0.2 ng/mL
Intra-Assay Precision	CV < 6% <sup>[5]</sup>
Inter-Assay Precision	CV < 12% <sup>[5]</sup>
Specificity	No significant cross-reactivity observed with other related proteins.

## Recommended Applications

- Enzyme-Linked Immunosorbent Assay (ELISA)[6]
- Western Blotting (WB)[6]
- Immunohistochemistry (IHC)[6]

## Storage and Stability

Store at 2-8°C for short-term use (up to 1 month) and at -20°C or -80°C for long-term storage.  
[7] Avoid repeated freeze-thaw cycles.[7]

## Protocols

### Protocol 1: Monoclonal Antibody Development Workflow

The development of the anti-**intrinsic factor** monoclonal antibody follows a standard hybridoma technology workflow.[8][9] This process begins with the immunization of a host animal and concludes with the purification and characterization of the specific monoclonal antibody.[3]

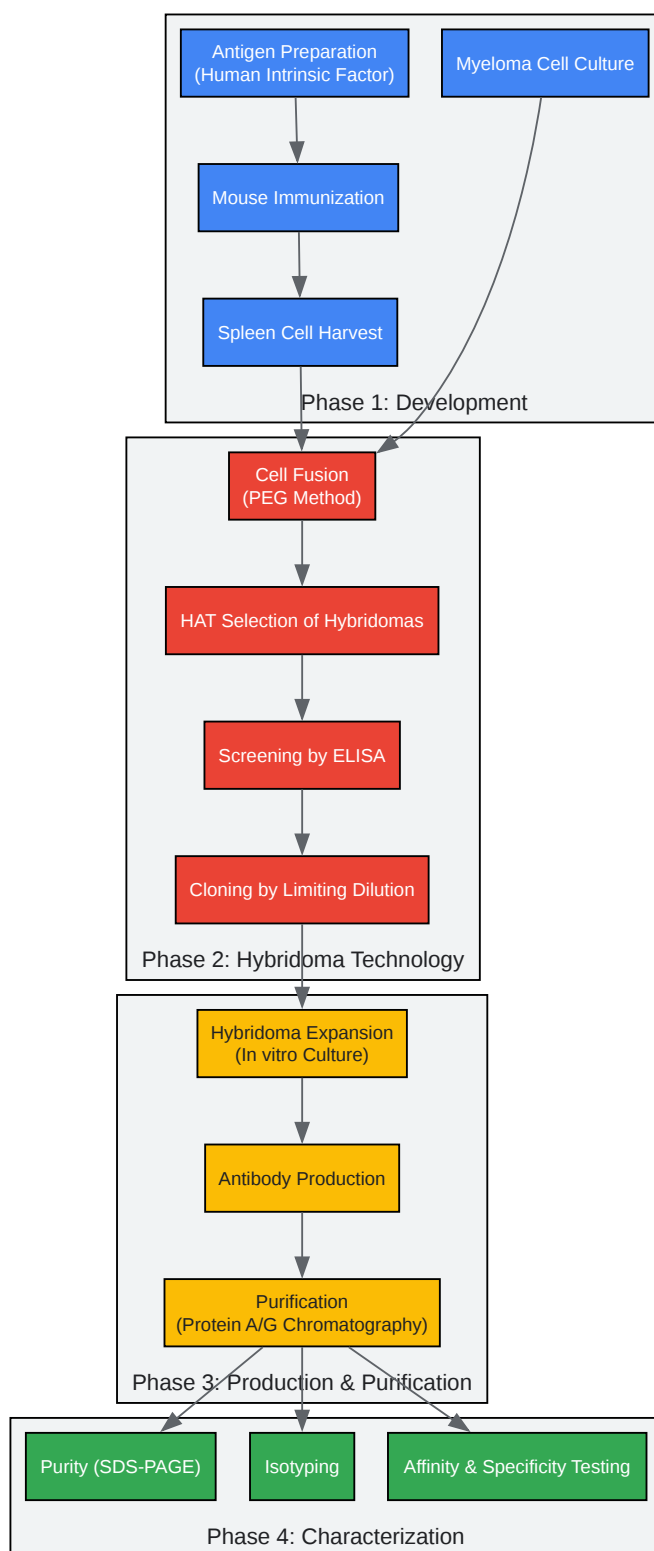


Diagram 2: Monoclonal Antibody Development Workflow

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Caption: Diagram 2: Monoclonal Antibody Development Workflow.

## Protocol 2: Mouse Immunization

- Antigen Preparation: Prepare purified recombinant human **intrinsic factor** at a concentration of 1 mg/mL in sterile phosphate-buffered saline (PBS).
- Emulsification: Emulsify the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.
- Primary Immunization: Inject 100  $\mu$ L of the CFA emulsion (containing 50  $\mu$ g of antigen) intraperitoneally (IP) into 6-8 week old BALB/c mice.
- Booster Injections: Boost the mice with 100  $\mu$ L of the IFA emulsion (50  $\mu$ g antigen) on days 14 and 28.
- Final Boost: Three days before cell fusion, administer a final IP injection of 50  $\mu$ g of antigen in PBS without adjuvant.[\[10\]](#)
- Titer Check: Collect a small blood sample from the tail vein to check the antibody titer in the serum using an indirect ELISA. Proceed with the mouse showing the highest titer.

## Protocol 3: Hybridoma Production and Screening

- Cell Preparation: Euthanize the immunized mouse and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes. Culture myeloma cells (e.g., Sp2/0-Ag14) in parallel.
- Fusion: Mix splenocytes and myeloma cells at a 5:1 ratio. Fuse the cells using polyethylene glycol (PEG) 1500.
- HAT Selection: Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium and plate them into 96-well plates. Only fused hybridoma cells will survive in this medium.[\[10\]](#)
- Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-**intrinsic factor** antibodies using an indirect ELISA.
  - Coat 96-well plates with 1  $\mu$ g/mL of human **intrinsic factor**.

- Add 50  $\mu$ L of hybridoma supernatant to each well.
- Detect bound antibody using an HRP-conjugated anti-mouse IgG antibody.
- Cloning: Expand and clone positive hybridomas by limiting dilution to ensure monoclonality.  
[\[11\]](#)

## Protocol 4: Monoclonal Antibody Purification

- Preparation: Expand the selected hybridoma clone in a suitable culture medium. Harvest the culture supernatant, which contains the secreted monoclonal antibody.
- Clarification: Centrifuge the supernatant at 10,000 x g for 15 minutes to remove cells and debris. Filter through a 0.22  $\mu$ m filter.
- Affinity Chromatography: Purify the IgG from the supernatant using a Protein A or Protein G affinity column.[\[12\]](#)
  - Equilibrate the column with binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).
  - Load the clarified supernatant onto the column.
  - Wash the column extensively with binding buffer to remove unbound proteins.
  - Elute the bound antibody using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.7).
  - Neutralize the eluted fractions immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.5).
- Buffer Exchange: Perform dialysis or use a desalting column to exchange the purified antibody into a suitable storage buffer like PBS.
- Concentration: Concentrate the antibody using an appropriate centrifugal filter device. Determine the final concentration by measuring absorbance at 280 nm.

## Protocol 5: Intrinsic Factor Immunoassay (Sandwich ELISA)

- Coating: Dilute a capture anti-**intrinsic factor** antibody to 2 µg/mL in coating buffer (e.g., 1X PBS). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.<sup>[5]</sup>
- Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
- Sample Incubation: Wash the plate three times. Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated IFT-MAB1 detection antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.
- Substrate Addition: Wash the plate four times. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.<sup>[5]</sup> Incubate in the dark for 15-30 minutes.
- Stop Reaction: Add 100 µL of stop solution (e.g., 2 N H<sub>2</sub>SO<sub>4</sub>) to each well.
- Read Plate: Measure the optical density at 450 nm using a microplate reader.
- Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Determine the concentration of **intrinsic factor** in the samples from the standard curve.

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